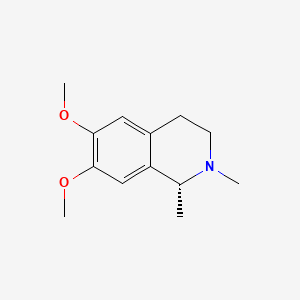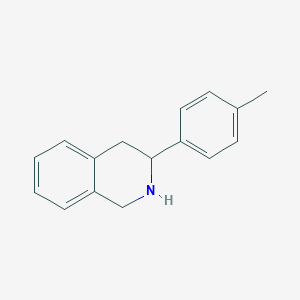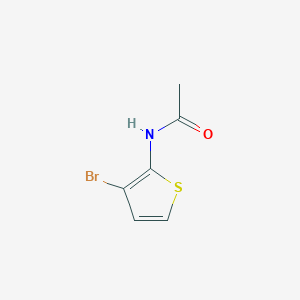![molecular formula C11H6ClNS B11882958 2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
2-Chloronaphtho[2,3-d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloronaphtho[2,3-d]thiazole is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronaphtho[2,3-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronaphthalene-1-thiol with α-haloketones in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-Chloronaphtho[2,3-d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the chlorine atom, nucleophilic substitution reactions are common.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, leading to various derivatives.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts such as palladium or copper salts are often used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced.
科学研究应用
2-Chloronaphtho[2,3-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
作用机制
The mechanism by which 2-Chloronaphtho[2,3-d]thiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
- 2-Bromonaphtho[2,3-d]thiazole
- 2-Iodonaphtho[2,3-d]thiazole
- 2-Fluoronaphtho[2,3-d]thiazole
Uniqueness
2-Chloronaphtho[2,3-d]thiazole is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research fields.
属性
分子式 |
C11H6ClNS |
|---|---|
分子量 |
219.69 g/mol |
IUPAC 名称 |
2-chlorobenzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C11H6ClNS/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H |
InChI 键 |
ZWZUSUKRRBOOJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)




